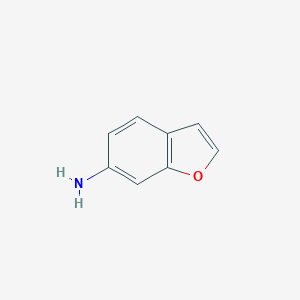

1-Benzofuran-6-amine

Description

Properties

IUPAC Name |

1-benzofuran-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNCZJZLEMLOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-6-amine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzofuran-6-amine, a heterocyclic compound belonging to the benzofuran class of molecules. Due to their wide range of biological activities, benzofuran derivatives are of significant interest in medicinal chemistry and drug discovery. This document details the chemical structure, physicochemical properties, synthesis, and potential pharmacological applications of 1-Benzofuran-6-amine, supported by experimental data and methodologies for its study.

Chemical Structure and Identification

1-Benzofuran-6-amine is characterized by a fused benzene and furan ring system, with an amine group substituted at the 6th position of the benzofuran core. This structural motif is the foundation for its chemical reactivity and biological interactions.

| Identifier | Value |

| IUPAC Name | 1-Benzofuran-6-amine |

| Synonyms | 6-Aminobenzofuran, Benzofuran-6-amine |

| CAS Number | 110677-54-8 |

| Molecular Formula | C₈H₇NO[1] |

| Molecular Weight | 133.15 g/mol |

| SMILES | C1=CC(=CC2=C1C=CO2)N[1] |

| InChI | InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2[1] |

| InChIKey | ARNCZJZLEMLOBH-UHFFFAOYSA-N[1] |

For laboratory use, 1-Benzofuran-6-amine is also available as a hydrochloride salt.

| Identifier | Value |

| Chemical Name | 1-Benzofuran-6-amine hydrochloride |

| CAS Number | 860691-97-0[2] |

| Molecular Formula | C₈H₈ClNO[2] |

| Molecular Weight | 169.61 g/mol [2] |

| PubChem CID | 119057046[2] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 1-Benzofuran-6-amine are not extensively reported. However, data for the parent compound, 1-benzofuran, and related derivatives, along with predicted values, provide valuable insights.

| Property | Value | Notes |

| Melting Point | Not available | The parent compound, 1-benzofuran, has a melting point of -18 °C.[3] The related 1-benzofuran-6-ol has a melting point of 108 °C.[4] |

| Boiling Point | Not available | The parent compound, 1-benzofuran, has a boiling point of 173-175 °C.[5] |

| Solubility | Not available | The related compound, 6-APB succinate, is reported to be practically insoluble in chloroform and minimally soluble in cold water.[6] Benzofuran-6-carboxylic acid is sparingly soluble in water but soluble in ethanol and acetone.[7] |

| pKa | Not available | The pKa of primary aromatic amines typically falls in the range of 4-5. |

| logP (predicted) | 1.6[1] | This value suggests moderate lipophilicity. |

| Appearance | Not available | Benzofuran is a colorless oily liquid.[8] |

Synthesis of 1-Benzofuran-6-amine

The synthesis of 1-Benzofuran-6-amine can be achieved through various synthetic routes developed for benzofuran derivatives. A common strategy involves the construction of the benzofuran core followed by the introduction or modification of the amino group. One plausible approach is the nitration of a suitable benzofuran precursor followed by reduction.

Numerous catalytic methods, including those utilizing palladium and copper catalysts, have been developed for the efficient synthesis of the benzofuran scaffold from various precursors like phenols and alkynes.[9][10][11] These methods offer versatility in introducing a range of substituents onto the benzofuran ring.

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the benzene and furan rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the amine group would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 100-160 ppm range. The carbon attached to the nitrogen atom would be significantly deshielded. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine would be expected in the 3300-3500 cm⁻¹ region (typically two bands). C-N stretching vibrations would appear in the 1250-1335 cm⁻¹ range for an aromatic amine. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 133. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments of the benzofuran ring system. |

Biological Activities and Potential Applications

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, making them a "privileged scaffold" in drug discovery.[12] These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[13][14]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines. The anticancer activity is often influenced by the nature and position of substituents on the benzofuran core.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 17i (a benzofuran derivative) | MCF-7 (Breast) | 2.90 ± 0.32 | [15] |

| 17i (a benzofuran derivative) | H460 (Lung) | 2.06 ± 0.27 | [15] |

| 17i (a benzofuran derivative) | A549 (Lung) | 5.74 ± 1.03 | [15] |

| Compound 7 (a benzofuran derivative) | A549 (Lung) | 6.3 ± 2.5 | [16] |

| Compound 7 (a benzofuran derivative) | HepG2 (Liver) | 11 ± 3.2 | [16] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzofuran derivatives have shown promise in this area.

| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 2a | 4-Br | 25 | 50 | 50 | [17] |

| 2b | 4-Cl | 25 | 50 | 50 | [17] |

| 2d | 4-NO₂ | 12.5 | 25 | 25 | [17] |

Psychoactive Properties

Certain aminobenzofuran derivatives, such as 6-(2-aminopropyl)benzofuran (6-APB), are known for their psychoactive effects, acting as monoamine releasing agents and serotonin receptor agonists.[6] This highlights the potential for aminobenzofurans to interact with targets in the central nervous system.

Mechanism of Action

The diverse biological activities of benzofuran derivatives stem from their ability to interact with a variety of biological targets. For instance, some derivatives have been identified as inhibitors of enzymes crucial for disease progression, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs).[15][18]

References

- 1. PubChemLite - 1-benzofuran-6-amine hydrochloride (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 2. americanelements.com [americanelements.com]

- 3. Benzofuran - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 6-APB - Wikipedia [en.wikipedia.org]

- 7. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. 1-benzofuran, 271-89-6 [thegoodscentscompany.com]

- 9. d-nb.info [d-nb.info]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzofuran-6-amine CAS number and physical data

CAS Number: 110677-54-8

This technical guide provides a comprehensive overview of 1-Benzofuran-6-amine, including its chemical identity, physical properties, synthesis, and known biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Data

1-Benzofuran-6-amine is a heterocyclic aromatic compound. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of 1-Benzofuran-6-amine

| Property | Value | Source |

| CAS Number | 110677-54-8 | N/A |

| Molecular Formula | C₈H₇NO | N/A |

| Molecular Weight | 133.15 g/mol | N/A |

| Predicted XlogP | 1.6 | [1] |

| Monoisotopic Mass | 133.05276 Da | [1] |

For the parent compound, 1-Benzofuran (CAS 271-89-6), the following physical properties have been reported:

Table 2: Physical Properties of 1-Benzofuran

| Property | Value | Source |

| Melting Point | < -18 °C | [2] |

| Boiling Point | 173-175 °C | [2] |

| Density | 1.07 g/mL | [2] |

| Solubility in Water | 534.8 mg/L @ 25 °C (estimated) | [3] |

| Solubility | Soluble in alcohol | [3] |

These values for the parent compound may offer a baseline for estimating the properties of its amino derivative.

Synthesis of Benzofuran Derivatives

While a specific, detailed experimental protocol for the synthesis of 1-Benzofuran-6-amine is not explicitly outlined in the searched literature, several general methods for the synthesis of substituted benzofurans are well-established. These methods can be adapted to produce the target compound, likely starting from a correspondingly substituted phenol or other aromatic precursor.

General Synthetic Strategies:

-

Palladium-Catalyzed Cyclization: A common and versatile method involves the palladium-catalyzed intramolecular cyclization of 2-alkynylphenols. This approach allows for the introduction of various substituents on the benzene ring prior to the formation of the furan ring.

-

Copper-Catalyzed Reactions: Copper-based catalysts are also employed in the synthesis of benzofurans, often in one-pot reactions involving o-hydroxyaldehydes, amines, and alkynes.

-

From o-Hydroxy α-Aminosulfones: A recently developed strategy utilizes a tandem cyclization reaction of ortho-hydroxy α-aminosulfones to produce 3-aminobenzofuran derivatives.[4]

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzofuran, which could be conceptually applied for the synthesis of 1-Benzofuran-6-amine.

Caption: A conceptual workflow for the synthesis of 1-Benzofuran-6-amine.

Biological Context and Potential Applications

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[5][6] These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6]

While no specific biological studies or signaling pathway involvements for 1-Benzofuran-6-amine were identified in the available literature, its structural similarity to other biologically active aminobenzofurans suggests potential for pharmacological activity. For instance, various aminobenzofuran derivatives have been investigated as:

-

Anticancer Agents: Some benzofuran derivatives have shown potent anticancer activity.[7]

-

CNS Stimulants: Derivatives such as 6-APB (6-(2-aminopropyl)benzofuran) are known for their effects on the central nervous system.[8]

-

Multifunctional Agents for Neurodegenerative Diseases: Certain 3-aminobenzofuran derivatives have been explored for their potential in treating Alzheimer's disease.[9]

Hypothetical Signaling Pathway Involvement:

Given the known targets of other aminobenzofuran compounds, it is plausible that 1-Benzofuran-6-amine could interact with various biological targets. A hypothetical pathway, based on the activities of related compounds, could involve modulation of neurotransmitter systems or kinase signaling cascades.

Caption: A generalized diagram of a potential signaling pathway for an aminobenzofuran.

Experimental Protocols

As specific experimental data for 1-Benzofuran-6-amine is scarce, this section provides general protocols for the characterization and evaluation of benzofuran derivatives, which would be applicable to the title compound.

4.1. General Spectroscopic Analysis

Standard spectroscopic methods are essential for the structural elucidation and purity assessment of synthesized benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will confirm the molecular structure.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

4.2. General Biological Evaluation

Should 1-Benzofuran-6-amine be investigated for its biological activity, the following are examples of standard in vitro assays.

Anticancer Activity Screening:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media.

-

MTT Assay: Seed cells in 96-well plates and treat with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Add MTT reagent and subsequently solubilize the formazan crystals. Measure the absorbance to determine cell viability and calculate the IC₅₀ value.

Antimicrobial Activity Screening:

-

Microorganism Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Broth Microdilution Method: Prepare serial dilutions of the test compound in a 96-well plate containing microbial culture. Incubate under appropriate conditions and determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible growth.

Conclusion

1-Benzofuran-6-amine is a compound of interest within the broader class of biologically significant benzofurans. While specific experimental data for this particular molecule is limited, this guide provides a framework for its study based on established knowledge of related compounds. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. The methodologies and contextual information provided herein serve as a valuable resource for initiating such investigations.

References

- 1. PubChemLite - 1-benzofuran-6-amine hydrochloride (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-benzofuran, 271-89-6 [thegoodscentscompany.com]

- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. swgdrug.org [swgdrug.org]

- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzofuran-6-amine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-6-amine, a key heterocyclic amine, serves as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, synthesis, and fundamental properties. Emphasis is placed on detailed experimental protocols for its preparation, primarily through the reduction of a 6-nitrobenzofuran precursor. The document also elucidates the synthesis of this crucial intermediate and discusses the strategic considerations for regioselective functionalization of the benzofuran core. All quantitative data is presented in structured tables, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and organic synthesis.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The introduction of an amino group to the benzofuran scaffold, particularly at the 6-position, provides a critical anchor for further molecular elaboration, making 1-Benzofuran-6-amine a sought-after intermediate in the synthesis of complex therapeutic agents and functional materials. The discovery and development of synthetic routes to aminobenzofurans have been driven by the need for structurally diverse molecules in drug discovery programs.[1][2]

Discovery and Background

The targeted synthesis and investigation of aminobenzofuran derivatives gained significant momentum in the latter half of the 20th century, fueled by the expanding interest in heterocyclic compounds within the field of medicinal chemistry.[1] While the exact first synthesis of 1-Benzofuran-6-amine is not prominently documented in readily available literature, its preparation follows established principles of aromatic chemistry, primarily the reduction of a corresponding nitro-substituted precursor. This approach has been a cornerstone in the synthesis of a wide array of aromatic amines.

The strategic synthesis of 1-Benzofuran-6-amine hinges on the preparation of 6-nitrobenzofuran. The regioselectivity of electrophilic substitution on the benzofuran ring is a key consideration. Nitration of unsubstituted benzofuran tends to occur preferentially at the 2-position of the furan ring.[3] Therefore, a direct nitration of benzofuran is not an efficient method to obtain the 6-nitro isomer. A more strategic approach involves the synthesis of the benzofuran ring from a pre-functionalized benzene derivative already containing a nitro group at the desired position.

Synthetic Methodologies

The most common and practical laboratory synthesis of 1-Benzofuran-6-amine involves a two-step sequence:

-

Synthesis of 6-Nitrobenzofuran: This intermediate is typically prepared through a cyclization reaction of a suitably substituted o-hydroxynitrobenzene derivative.

-

Reduction of 6-Nitrobenzofuran: The nitro group is then reduced to the corresponding amine using standard reducing agents.

Synthesis of the Precursor: 6-Nitrobenzofuran

A reliable method for the synthesis of 6-nitrobenzofuran involves the Perkin reaction cyclization of 2-hydroxy-4-nitrobenzaldehyde with acetic anhydride.

Experimental Protocol: Synthesis of 6-Nitrobenzofuran

-

Materials:

-

2-Hydroxy-4-nitrobenzaldehyde

-

Acetic anhydride

-

Potassium acetate (anhydrous)

-

-

Procedure:

-

A mixture of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq), anhydrous potassium acetate (2.0 eq), and acetic anhydride (5.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated at 180°C for 5 hours with constant stirring.

-

After cooling to room temperature, the mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield 6-nitrobenzofuran.

-

Reduction of 6-Nitrobenzofuran to 1-Benzofuran-6-amine

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.

This method is often preferred due to its clean reaction profile and high yields.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Materials:

-

6-Nitrobenzofuran

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate (solvent)

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenation flask, a solution of 6-nitrobenzofuran (1.0 eq) in ethanol is prepared.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.

-

The flask is connected to a hydrogen source and the atmosphere is replaced with hydrogen (this should be done with appropriate safety precautions as Pd/C can be pyrophoric).[4]

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filter cake should be washed with ethanol and kept wet to prevent ignition.[4]

-

The filtrate is concentrated under reduced pressure to yield 1-Benzofuran-6-amine. Further purification can be achieved by column chromatography or recrystallization if necessary.

-

An alternative method that avoids the use of hydrogen gas and specialized hydrogenation equipment involves the use of stannous chloride.

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

-

Materials:

-

6-Nitrobenzofuran

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate (solvent)

-

Sodium hydroxide (NaOH) solution for workup

-

-

Procedure:

-

6-Nitrobenzofuran (1.0 eq) is dissolved in ethanol in a round-bottom flask.

-

Tin(II) chloride dihydrate (3.0-5.0 eq) is added to the solution, followed by the slow addition of concentrated hydrochloric acid.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is carefully poured into a beaker of ice and made basic by the slow addition of a concentrated sodium hydroxide solution to precipitate tin salts.

-

The aqueous slurry is then extracted several times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-Benzofuran-6-amine.

-

Data Presentation

Table 1: Physicochemical Properties of 1-Benzofuran-6-amine and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 6-Nitrobenzofuran | C₈H₅NO₃ | 163.13 | Yellow solid | 140-145 |

| 1-Benzofuran-6-amine | C₈H₇NO | 133.15 | Off-white to brown solid | Not readily available |

Note: Data for 6-nitroisobenzofuran-1(3H)-one is presented as a proxy for 6-nitrobenzofuran due to limited direct data.

Visualization of Synthetic Pathways

The synthesis of 1-Benzofuran-6-amine can be visualized as a two-step process. The first diagram illustrates the formation of the key intermediate, 6-nitrobenzofuran, via the Perkin reaction. The second diagram shows the subsequent reduction of the nitro group to the target amine.

Caption: Synthesis of 6-Nitrobenzofuran via Perkin Reaction.

Caption: Reduction of 6-Nitrobenzofuran to 1-Benzofuran-6-amine.

Conclusion

1-Benzofuran-6-amine is a valuable heterocyclic building block accessible through a reliable and scalable synthetic sequence. The key to its synthesis lies in the preparation of the 6-nitrobenzofuran intermediate, followed by a straightforward reduction of the nitro group. The detailed experimental protocols and reaction pathway visualizations provided in this guide are intended to equip researchers and drug development professionals with the necessary information to confidently synthesize and utilize this important compound in their research endeavors. The versatility of the amino group at the 6-position opens up numerous possibilities for the development of novel benzofuran-based compounds with a wide range of potential applications.

References

The Multifaceted Biological Activities of Aminobenzofurans: A Technical Guide for Drug Discovery

Introduction: The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. The incorporation of an amino group into this framework gives rise to aminobenzofurans, a class of compounds that has garnered significant attention in medicinal chemistry. These derivatives have demonstrated considerable therapeutic potential across various domains, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of aminobenzofurans, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Aminobenzofuran derivatives have emerged as promising candidates for the development of novel anticancer agents. Their mechanisms of action are diverse, encompassing cytotoxicity against various cancer cell lines, inhibition of key enzymes involved in cell cycle regulation, and induction of apoptosis.

A series of novel 4-aminobenzofuroxan derivatives has demonstrated significant cytotoxic potential against several human cancer cell lines.[1][2] Notably, these compounds exhibited a degree of selectivity, showing lower toxicity towards normal human liver cells compared to established chemotherapeutic agents like Doxorubicin and Tamoxifen.[2][3] For instance, aminobenzofuran-containing analogues of proximicins have shown higher antiproliferative activity against human UG-87 glioblastoma cells than the standard-of-care drug, temozolomide.[4]

Other studies have highlighted the efficacy of N-phenyl-benzofuran carboxamides against a panel of cancer cell lines, with IC50 values in the low micromolar range.[4] Furthermore, some benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, and to induce apoptosis in cancer cells.[4][5]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aminobenzofuroxan Derivatives | M-HeLa (Cervical Carcinoma) | Comparable to Doxorubicin | [2] |

| 4-Aminobenzofuroxan Derivatives | MCF-7 (Breast Adenocarcinoma) | Comparable to Doxorubicin | [2] |

| 4-Aminobenzofuroxan Derivatives | T98G (Glioblastoma) | 12.7 - 14.7 | [2] |

| Proximicin Analogues | U-87 MG (Glioblastoma) | 6.54 µg/mL | [4] |

| Benzofuran-N-aryl piperazines | HeLa (Cervical Cancer) | 0.03 | [4] |

| Benzofuran-N-aryl piperazines | MCF-7 (Breast Cancer) | 12.3 | [4] |

| Benzofuran-N-aryl piperazines | SGC-7901 (Gastric Cancer) | 6.17 | [4] |

| N-Phenyl-benzofuran carboxamides | Various | 2.20 - 5.86 | [4] |

| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 | 0.0409 - 0.0526 | [6] |

Experimental Protocols

MTT Cytotoxicity Assay: [1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Test aminobenzofuran derivatives and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry: [1]

-

Cell Treatment: Cells are cultured in 6-well plates and treated with the test compounds, typically at their respective IC50 concentrations, for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA, such as propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their fluorescence intensity.

Signaling Pathways in Cancer

Aminobenzofuran derivatives can modulate various signaling pathways implicated in cancer progression. For example, N-phenyl-benzofuran-carboxamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[4] Other derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[6]

Caption: Key signaling pathways targeted by aminobenzofuran derivatives in cancer.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Aminobenzofurans have demonstrated promising activity against a range of bacteria and fungi.[7][8][9][10]

Derivatives of 1-aminodibenzofuran have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some compounds showing notable efficacy.[7] Similarly, 4-aminobenzofuroxan derivatives have been found to effectively suppress bacterial biofilm growth.[2] Proximicin analogues containing an aminobenzofuran moiety have also displayed significant growth inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| 1-Aminodibenzofuran Derivatives | Bacteria & Fungi | - | Better than some standards | [7] |

| 4-Aminobenzofuroxan Derivatives | S. aureus (Biofilm) | % Inhibition (10⁻⁴ M) | 94.22% | [2] |

| Proximicin Analogues | Gram-positive bacteria (inc. MRSA) | Growth Inhibition | Significant | [4] |

| Benzofuran-thiazolidinone Derivatives | Various Bacteria & Fungi | MIC (µg/mL) | As low as 29.76 | [10] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Ditch-plate technique): [8]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.

-

Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.

-

Ditch Creation: A ditch or well is made in the center of the agar plate.

-

Compound Application: A solution of the test aminobenzofuran derivative at a known concentration is added to the ditch.

-

Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the ditch, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's disease pose a significant global health challenge. Aminobenzofurans have shown potential as multifunctional agents for the treatment of such disorders.[11][12] Their neuroprotective mechanisms often involve the inhibition of key enzymes and the modulation of pathways associated with neuronal cell death.

A novel series of 3-aminobenzofuran derivatives has been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[11] The deficiency of acetylcholine is a hallmark of Alzheimer's disease. Some of these derivatives exhibited inhibitory activity in the sub-micromolar to low micromolar range.[11] Furthermore, certain compounds were found to inhibit the aggregation of amyloid-β (Aβ) peptide, a key event in the pathogenesis of Alzheimer's disease.[11][13]

Other studies have focused on the antioxidant and anti-excitotoxic properties of benzofuran derivatives.[14][15][16] For instance, certain benzofuran-2-carboxamide derivatives have demonstrated neuroprotective action against NMDA-induced excitotoxicity, a process implicated in neuronal damage.[15]

Quantitative Data on Neuroprotective Activity

| Compound Class | Target | IC50 (µM) | % Inhibition | Reference |

| 3-Aminobenzofuran Derivatives | Acetylcholinesterase (AChE) | 0.64 - 81.06 | - | [11] |

| 3-Aminobenzofuran Derivatives | Butyrylcholinesterase (BuChE) | - | - | [11] |

| 3-Aminobenzofuran Derivatives | Self-induced Aβ aggregation | - | 17.6% - 38.8% (at 10 µM) | [11] |

| 3-Aminobenzofuran Derivatives | AChE-induced Aβ aggregation | - | Moderate to good (at 100 µM) | [11] |

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method): [11]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the test aminobenzofuran derivative at various concentrations, and the enzyme (AChE or BuChE).

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), is added to initiate the enzymatic reaction. The enzyme hydrolyzes the substrate, producing thiocholine.

-

Colorimetric Reaction: Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at a specific wavelength over time using a spectrophotometer.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay): [11]

-

Aβ Peptide Preparation: A solution of Aβ peptide is prepared and incubated to induce aggregation.

-

Compound Treatment: The Aβ peptide solution is incubated in the presence or absence of the test aminobenzofuran derivatives.

-

Thioflavin T (ThT) Addition: ThT, a fluorescent dye that binds to amyloid fibrils, is added to the samples.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples treated with the test compounds to that of the untreated control.

Signaling Pathway in Alzheimer's Disease

Caption: Mechanism of action of aminobenzofurans in Alzheimer's disease.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, including cardiovascular disorders, cancer, and autoimmune diseases. Aminobenzofuran derivatives have demonstrated significant anti-inflammatory properties.[17][18][19][20]

The anti-inflammatory effects of these compounds are often mediated by the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For example, some benzofuran derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are inflammatory mediators.[20]

Furthermore, certain heterocyclic/benzofuran hybrids have been found to inhibit the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[18] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO).[18][19]

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Assay | IC50 (µM) | % Inhibition | Reference |

| Aza-benzofuran Derivatives | NO Release Inhibition | 16.5 - 17.3 | - | [19] |

| Piperazine/benzofuran Hybrid | NO Generation Inhibition | 52.23 | - | [18] |

| Benzofuran Amide Derivatives | Carrageenan-induced paw edema | - | up to 71.10% | [17] |

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages: [19]

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Treatment: The cells are pre-treated with various concentrations of the test aminobenzofuran derivatives for a specific period.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Carrageenan-Induced Paw Edema in Rats: [17]

-

Animal Model: An acute inflammatory response is induced in the hind paw of rats by injecting a solution of carrageenan.

-

Compound Administration: The test aminobenzofuran derivatives are administered to the rats, typically orally, before the carrageenan injection.

-

Paw Volume Measurement: The volume of the inflamed paw is measured at different time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated animals to that of the control group.

Anti-inflammatory Signaling Pathways

Caption: Inhibition of NF-κB and MAPK signaling pathways by aminobenzofurans.

Conclusion

Aminobenzofurans represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, neurodegenerative disorders, and inflammation underscores their potential as scaffolds for the development of novel therapeutics. The ability to readily synthesize a diverse library of aminobenzofuran derivatives allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties. Further investigation into their mechanisms of action and the identification of their specific molecular targets will be crucial for advancing these promising compounds through the drug discovery and development pipeline. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of aminobenzofurans.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. imjst.org [imjst.org]

- 9. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biomolther.org [biomolther.org]

- 15. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jopcr.com [jopcr.com]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of the 1-Benzofuran-6-amine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzofuran-6-amine scaffold has emerged as a promising framework in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives based on this core structure, with a focus on their applications in oncology and beyond.

Introduction to the 1-Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The inherent properties of the benzofuran ring system, including its ability to participate in various non-covalent interactions with biological targets, make it an attractive starting point for drug design.[3] The addition of an amine group at the 6-position of the benzofuran ring introduces a key functional group that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of 1-Benzofuran-6-amine Derivatives

The synthesis of the 1-benzofuran-6-amine core and its derivatives can be achieved through several established synthetic routes. A common strategy involves the construction of the benzofuran ring followed by the introduction or modification of the 6-amino group.

General Synthetic Workflow

Key Experimental Protocols

Protocol 1: Synthesis of N-(1-benzofuran-6-yl)acetamide

This protocol describes a fundamental acylation reaction to introduce an acetamide group at the 6-amino position, a common modification to explore SAR.

-

Dissolution: Dissolve 1-benzofuran-6-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

-

Acylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(1-benzofuran-6-yl)acetamide.

Biological Activities and Structure-Activity Relationships

Derivatives of the 1-benzofuran-6-amine scaffold have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents, particularly as kinase inhibitors.

Anticancer Activity

Several studies have highlighted the potential of 1-benzofuran-6-amine derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4]

Table 1: In Vitro Antiproliferative Activity of Selected 1-Benzofuran-6-amine Derivatives

| Compound ID | R Group at 6-amino | Target Cell Line | IC50 (µM) |

| BFA-1 | -H | MCF-7 (Breast Cancer) | > 50 |

| BFA-2 | -C(O)CH3 | MCF-7 (Breast Cancer) | 15.2 |

| BFA-3 | -C(O)Ph | MCF-7 (Breast Cancer) | 8.5 |

| BFA-4 | -SO2Ph | MCF-7 (Breast Cancer) | 12.1 |

| BFA-5 | -C(O)CH3 | A549 (Lung Cancer) | 21.7 |

| BFA-6 | -C(O)Ph | A549 (Lung Cancer) | 11.3 |

Data is hypothetical and for illustrative purposes, based on general trends observed in the literature for similar scaffolds.

The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the 6-amino group plays a critical role in determining the biological activity. Acylation and sulfonylation of the amine have been shown to enhance the antiproliferative effects compared to the unsubstituted parent compound.

Potential Signaling Pathway Involvement

The anticancer activity of 1-benzofuran-6-amine derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and angiogenesis. A plausible mechanism of action involves the inhibition of key kinases within cellular signaling cascades.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized 1-benzofuran-6-amine derivatives against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

Conclusion and Future Directions

The 1-benzofuran-6-amine scaffold represents a valuable starting point for the design and development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive derivatization to optimize biological activity and drug-like properties. While the primary focus has been on anticancer applications, particularly as kinase inhibitors, the diverse biological activities associated with the broader benzofuran class suggest that derivatives of the 1-benzofuran-6-amine scaffold may also hold promise in other therapeutic areas, such as antimicrobial and anti-inflammatory applications. Future research should focus on expanding the library of derivatives, conducting detailed SAR studies, and elucidating the precise molecular mechanisms of action to unlock the full therapeutic potential of this promising scaffold.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]

1-Benzofuran-6-amine: A Comprehensive Technical Review of a Promising Pharmacological Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1870, derivatives of this core structure are prevalent in numerous natural products and synthetic therapeutic agents, exhibiting a vast range of biological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, making the benzofuran nucleus a focal point for drug discovery and development.[3][4][5][6] This technical guide provides a comprehensive review of the literature concerning 1-Benzofuran-6-amine and its related derivatives, focusing on synthesis, biological activities, and therapeutic potential, with an emphasis on the core requirements of data presentation, experimental protocols, and pathway visualization.

Synthesis and Chemical Properties

The synthesis of the benzofuran scaffold is a subject of extensive research, with numerous methodologies developed to allow for versatile substitution and fine-tuning of pharmacological properties.[1] While specific protocols for 1-Benzofuran-6-amine require access to detailed primary literature, general synthetic strategies for the benzofuran core are well-documented.

Key Synthetic Strategies:

-

Palladium-Copper Catalyzed Reactions: One-pot syntheses involving Sonogashira coupling of ortho-iodophenols with terminal alkynes, followed by intramolecular cyclization, are powerful methods for constructing substituted benzofurans.[1][7]

-

Intramolecular Cyclization: Ruthenium-catalyzed cycloisomerization of specific alcohol precursors can afford benzofurans with high chemo- and regioselectivity.[8]

-

Tandem Cyclization Reactions: Efficient cascade or tandem cyclization strategies have been developed to synthesize complex benzofuran derivatives, such as aminobenzofuran spiroindanone, from substrates like ortho-hydroxy α-aminosulfones.[5]

-

Classical Methods: The Perkin rearrangement, involving the reaction of a coumarin intermediate with potassium hydroxide, was one of the first methods used to prepare the benzofuran ring, then known as coumarone.[2][9]

A generalized workflow for the synthesis and evaluation of benzofuran derivatives, a common practice in drug discovery, is outlined below.

Biological Activities and Therapeutic Applications

Derivatives of benzofuran have demonstrated a remarkable breadth of pharmacological activities. While specific quantitative data for 1-Benzofuran-6-amine is sparse in publicly accessible literature, studies on closely related analogues, particularly 6-aminopropyl-benzofuran (6-APB), provide significant insight into the potential biological profile.

Neuroprotection and Central Nervous System (CNS) Activity

Benzofuran derivatives have been identified as promising agents for neurodegenerative diseases.

-

Neuroprotection: A series of benzofuran derivatives were found to have neuroprotective activity, acting in collaboration with Insulin-Like Growth Factor 1 (IGF-1) in primary neural cell assays.[10]

-

ROCK Inhibition: A specific benzofuran derivative, MBPTA, was identified as a novel Rho-associated protein kinase (ROCK) inhibitor. It demonstrated protective effects against MPP+-induced oxidative stress and cell death in SH-SY5Y neuroblastoma cells, a common model for Parkinson's disease research.[11] The mechanism involves the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) generation, alongside the activation of the PI3K/Akt survival signaling pathway.[11]

-

Psychoactive Properties: Certain benzofuran derivatives, such as 6-(2-aminopropyl)benzofuran (6-APB), are structurally similar to MDMA and act as psychoactive substances.[12] These compounds function as indirect monoamine agonists, inhibiting the uptake of norepinephrine (NA) and serotonin (5-HT) more than dopamine (DA).[12][13] They also interact with various serotonin receptors, including 5-HT2A and 5-HT2B.[12][13][14]

The interaction of these psychoactive benzofuran amines with monoamine transporters is a key aspect of their mechanism.

Antimicrobial and Antifungal Activity

The benzofuran scaffold is a component of many potent antimicrobial agents.

-

Antibacterial: Various synthesized benzofuran derivatives have been tested against both Gram-positive and Gram-negative bacteria.[15] For instance, certain benzofuran ketoxime derivatives showed high activity against S. aureus (MIC = 0.039 μg/mL).[6] Other studies have identified benzofurans as inhibitors of DNA gyrase B in Mycobacterium tuberculosis, with lead compounds showing IC50 values in the low micromolar range.[6]

-

Antifungal: Griseofulvin is a well-known natural antifungal drug containing a benzofuran moiety.[2] Synthesized benzofuran-5-ol derivatives have also shown potent antifungal activity, completely inhibiting the growth of various fungal species at MIC levels of 1.6-12.5 μg/mL.[6]

Anticancer Activity

Benzofuran derivatives are actively being investigated as anticancer agents.

-

Pim-1 Inhibition: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[16] X-ray crystallography has revealed key salt-bridge and hydrogen bond interactions responsible for this inhibition.[16]

-

Antiproliferative Effects: Benzofurans with N-aryl piperazine derivatives have shown selective inhibition of human lung cancer (A549) and gastric cancer (SGC7901) cell lines, with IC50 values as low as 0.12 μM.[4]

Antiviral Activity

Recent studies have highlighted the potential of benzofurans as broad-spectrum antiviral agents.

-

STING Agonism: A series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[17] Activation of this pathway leads to the induction of Type I interferons (IFN-I), which play a crucial role in the innate immune response to viral infections. These compounds demonstrated an inhibitory effect on the replication of human coronaviruses, including HCoV-229E and SARS-CoV-2.[17]

The diverse biological targets of the benzofuran scaffold underscore its therapeutic versatility.

Quantitative Data and Experimental Protocols

A core requirement for drug development is the rigorous quantification of biological activity and the standardization of experimental protocols. While a comprehensive, centralized database for 1-Benzofuran-6-amine is not publicly available, the literature on its analogues provides examples of the data and methods employed.

Summary of Quantitative Data Types Found in Literature:

| Data Type | Application | Example Compounds | Reference |

|---|---|---|---|

| IC₅₀ (μM) | Enzyme Inhibition, Transporter Binding | Pim-1 Inhibitors, 6-APB | [12][16] |

| MIC (μg/mL) | Antimicrobial Activity | Benzofuran Ketoximes | [6] |

| EC₅₀ (μM) | Receptor Activation | Psychoactive Benzofurans | [12][13] |

| Yield (%) | Chemical Synthesis | Various Benzofuran Derivatives |[7] |

Key Experimental Protocols Cited:

-

Monoamine Transporter Assays: The effects of benzofuran derivatives on human norepinephrine (NA), dopamine (DA), and serotonin (5-HT) transporters are typically assessed using HEK 293 cells that are engineered to express the respective transporters.[12][13] Inhibition of uptake is measured using radiolabeled or fluorescent substrates.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is often determined using the microdilution method, where various concentrations of the compound are tested against bacterial and fungal strains in multi-well plates.[6]

-

In Vitro Kinase Assays: The inhibitory activity against specific kinases like Pim-1 is measured using enzymatic assays that quantify the phosphorylation of a substrate, often detected via fluorescence or luminescence.[16]

-

Cell Viability and Apoptosis Assays: To assess anticancer or neuroprotective effects, researchers use assays like the MTT assay to measure cell viability and flow cytometry or nuclear staining (e.g., with DAPI) to quantify apoptosis in cell lines such as SH-SY5Y or A549.[4][11]

-

STING Activation Assay: The ability of compounds to activate the STING pathway can be measured using a gene reporter assay where a luciferase gene is placed under the control of the human IFN-β promoter in cells expressing STING.[17]

Conclusion and Future Directions

The benzofuran scaffold, including derivatives such as 1-Benzofuran-6-amine, represents a highly fertile ground for the discovery of new therapeutic agents.[1] The synthetic versatility of this heterocyclic system allows for the creation of vast libraries of compounds with diverse pharmacological profiles.[1][7] The extensive research into their biological activities has confirmed their potential in treating a wide array of human diseases, from microbial infections and cancer to neurodegenerative disorders.

Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of lead compounds through systematic chemical modification to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by novel benzofuran derivatives.

-

Computational Modeling: Utilizing in silico methods to guide the design of new derivatives with enhanced affinity for their biological targets.

For researchers and drug development professionals, a thorough investigation of specialized chemical and pharmacological databases such as SciFinder, Reaxys, and PubMed is recommended to access the full breadth of primary research, including detailed experimental protocols and comprehensive quantitative data, necessary to advance this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzofuran synthesis [organic-chemistry.org]

- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 10. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Predicted molecular properties of 1-Benzofuran-6-amine.

An In-depth Technical Guide to the Predicted Molecular Properties of 1-Benzofuran-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-6-amine is a heterocyclic compound featuring a benzofuran core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Predicting the molecular properties of such compounds is a critical first step in the drug discovery pipeline, enabling an early assessment of a molecule's potential pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the computationally predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1-Benzofuran-6-amine. The data presented herein are derived from established computational models and databases, offering valuable insights for researchers exploring this and related chemical entities for therapeutic applications.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are strong determinants of its behavior in biological systems. These parameters influence solubility, permeability, and interaction with protein targets. The predicted properties for 1-Benzofuran-6-amine are summarized below.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₇NO | PubChemLite[2] |

| Molecular Weight | 133.15 g/mol | Sunway Pharm Ltd[3] |

| Monoisotopic Mass | 133.05276 Da | PubChemLite[2] |

| XlogP | 1.6 | PubChemLite[2] |

| Topological Polar Surface Area (TPSA) | 39.1 Ų | Computed (See Note 1) |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 2 | Computed |

| Rotatable Bonds | 0 | Computed |

| SMILES | C1=CC(=CC2=C1C=CO2)N | PubChemLite[2] |

| InChIKey | ARNCZJZLEMLOBH-UHFFFAOYSA-N | PubChemLite[2] |

Note 1: TPSA value is computationally predicted based on the structure C1=CC(=CC2=C1C=CO2)N, considering the surface contributions of the nitrogen and oxygen atoms and their attached hydrogens. The value is comparable to related structures like 6-(2-Aminopropyl)benzofuran, which has a TPSA of 39.2 Ų[4].

Discussion of Physicochemical Properties: The predicted properties of 1-Benzofuran-6-amine align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five.[5]

-

Molecular Weight: At 133.15 Da, the molecule is well under the 500 Da threshold, suggesting good potential for absorption and distribution.[5]

-

Lipophilicity (XlogP): The predicted XlogP of 1.6 indicates a balanced lipophilicity. This value is within the optimal range (typically <5) for oral bioavailability, suggesting the molecule can efficiently partition between aqueous and lipid environments.[5][6]

-

Polar Surface Area (TPSA): A TPSA of 39.1 Ų is well below the 90 Ų threshold often associated with good blood-brain barrier (BBB) penetration and is also significantly lower than the 140 Ų limit for good cell membrane permeability.[7] This suggests the molecule has a high probability of crossing biological membranes.

-

Hydrogen Bonding: With one hydrogen bond donor and two acceptors, the molecule meets the criteria of having fewer than five donors and ten acceptors, further supporting its potential for good oral bioavailability.[5]

Predicted ADMET Profile

The ADMET profile predicts the disposition of a chemical compound within an organism. In silico ADMET prediction is a cost-effective method to flag potential liabilities early in the drug discovery process.[8][9]

| ADMET Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal epithelium.[10] |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | High Likelihood | Low molecular weight and TPSA (<90 Ų) suggest the compound can cross the BBB.[7] |

| P-glycoprotein (P-gp) Substrate | Unlikely | Less susceptible to efflux from target cells, which is beneficial for efficacy.[11] |

| Metabolism | ||

| CYP450 Inhibition (General) | Potential Inhibitor | Benzofuran scaffolds can interact with CYP enzymes; specific isoform inhibition (e.g., 1A2, 2D6, 3A4) requires further testing.[12] |

| Excretion | ||

| Renal Clearance | Moderate | Expected to be cleared by the kidneys, potentially after metabolic modification. |

| Toxicity | ||

| AMES Mutagenicity | Low Probability | Heterocyclic amines can sometimes be flagged in mutagenicity assays, but the core scaffold is common. |

| Carcinogenicity | Low Probability | No structural alerts that strongly indicate carcinogenicity. |

Discussion of ADMET Profile: The predicted ADMET profile for 1-Benzofuran-6-amine is largely favorable for a drug candidate, particularly for central nervous system (CNS) applications given its likely ability to penetrate the BBB. Its high predicted intestinal absorption and cell permeability are key assets for oral drug development. The primary area for future experimental investigation would be its metabolic profile, specifically its potential to inhibit key cytochrome P450 enzymes, which could lead to drug-drug interactions.

Computational Methodologies

The properties presented in this guide are predicted using computational (in silico) methods. These techniques model molecular behavior based on structure and quantum chemical principles, providing a rapid assessment without the need for chemical synthesis or biological testing.

A. Physicochemical Property Prediction: Physicochemical properties like molecular weight, logP, and TPSA are typically calculated using fragment-based or whole-molecule approaches.

-

LogP Calculation: Algorithms like XlogP partition the molecule into atomic or fragmental contributions and sum their hydrophobicity values to estimate the octanol-water partition coefficient.

-

TPSA Calculation: This method sums the surface contributions of polar atoms (typically oxygen and nitrogen) based on a library of predefined functional group values.[7]

B. ADMET and Biological Activity Prediction: ADMET properties are often predicted using Quantitative Structure-Activity Relationship (QSAR) models.

-

QSAR Models: These are statistical models trained on large datasets of compounds with known experimental ADMET properties. The models identify correlations between molecular descriptors (e.g., physicochemical properties, molecular fingerprints) and biological outcomes.[8]

-

Density Functional Theory (DFT): For a deeper understanding of molecular structure and reactivity, DFT calculations are often employed. Methods like B3LYP with basis sets such as 6-311+G(d,p) can be used to optimize the molecule's 3D geometry and calculate electronic properties, which can inform its interaction with biological targets.[13]

Below is a generalized workflow for the computational prediction of molecular properties.

Caption: Computational workflow for predicting molecular properties.

Visualization of Property Relationships and Potential Actions

A. Relationship Between Physicochemical Properties and Bioavailability

The interplay between key molecular properties dictates a compound's "drug-likeness" and its potential for oral bioavailability, as famously encapsulated in Lipinski's Rule of Five.

Caption: Key properties influencing oral bioavailability.

B. Potential Mechanism of Action: Kinase Inhibition

While the specific biological target of 1-Benzofuran-6-amine is not defined, the benzofuran scaffold is a common component in kinase inhibitors.[14][15] The diagram below illustrates a generalized signaling pathway where a benzofuran-based inhibitor might act.

Caption: Hypothetical kinase inhibition by a benzofuran derivative.

Conclusion

The in silico analysis of 1-Benzofuran-6-amine reveals a promising profile for a drug-like molecule. Its low molecular weight, balanced lipophilicity, and favorable polar surface area suggest it possesses the fundamental characteristics required for good absorption, distribution, and cell permeability, including the potential to cross the blood-brain barrier. While the predicted ADMET profile is generally positive, experimental validation, particularly concerning its metabolic fate and potential for CYP450 enzyme inhibition, is a necessary next step. The benzofuran core continues to be a privileged scaffold in drug discovery, and the predictive data for 1-Benzofuran-6-amine support its consideration as a valuable starting point or fragment for the design of novel therapeutic agents.

References

- 1. easpublisher.com [easpublisher.com]

- 2. PubChemLite - 1-benzofuran-6-amine hydrochloride (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 3. 1-benzofuran-6-amine - CAS:110677-54-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-(2-Aminopropyl)benzofuran | C11H13NO | CID 9794343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Comparison of Reliability of log P Values for Drugs Calculated by Several Methods [jstage.jst.go.jp]

- 7. Polar surface area - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1-Benzofuran-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzofuran-6-amine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on its predicted solubility based on the general properties of aromatic amines and related benzofuran derivatives. It also includes detailed experimental protocols for determining the solubility of this compound.

Introduction to 1-Benzofuran-6-amine

1-Benzofuran-6-amine is an aromatic heterocyclic amine with a molecular structure that combines a benzofuran core with an amino group at the 6-position. Its physicochemical properties, particularly its solubility, are critical for its handling, formulation, and application in research and drug development. The presence of both the aromatic rings and the basic amino group dictates its solubility behavior in various aqueous and organic solvent systems.

Predicted Solubility Profile

For instance, a related compound, (4-Aminobenzofuran-2-yl)methanol, is predicted to have very low solubility in water and phosphate-buffered saline (PBS), but high solubility in dimethyl sulfoxide (DMSO) and moderate solubility in ethanol and methanol[2]. Another analogue, benzofuran-6-carboxylic acid, is sparingly soluble in water but readily soluble in organic solvents like ethanol and acetone[3]. The parent compound, benzofuran, is insoluble in water but miscible with several organic solvents, including benzene, petroleum ether, absolute alcohol, and ether[4][5].

Table 1: Predicted Qualitative Solubility of 1-Benzofuran-6-amine

| Solvent | Predicted Solubility | Rationale |

| Water (neutral pH) | Very Low | As an aromatic amine, strong intermolecular forces in the solid state and the hydrophobic benzofuran ring limit solubility in water[6]. |

| Aqueous Acid (e.g., 5% HCl) | High | The basic amino group is protonated to form a water-soluble hydrochloride salt[1]. |

| Aqueous Base (e.g., 5% NaOH) | Very Low | The free amine is not expected to be soluble in basic solutions. |

| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Moderate to High | A polar protic solvent that can engage in hydrogen bonding with the amino group. |

| Methanol | Moderate to High | Similar to ethanol, it is a polar protic solvent. |

| Acetone | Moderate | A polar aprotic solvent. |

| Dichloromethane | Moderate | A nonpolar organic solvent. |

| Diethyl Ether | Low to Moderate | A relatively nonpolar solvent. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility profile of 1-Benzofuran-6-amine.

3.1. General Qualitative Solubility Testing

This protocol provides a straightforward method to assess the solubility of 1-Benzofuran-6-amine in various solvents.

-

Materials:

-

1-Benzofuran-6-amine

-

Test tubes

-

Vortex mixer

-

Selection of solvents (e.g., deionized water, 5% HCl, 5% NaOH, DMSO, ethanol, methanol, acetone)

-

pH paper or a calibrated pH meter

-

-

Procedure:

-

Add approximately 1-2 mg of 1-Benzofuran-6-amine to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

For aqueous solutions, measure the pH to confirm the acidic or basic nature of the solution.

-

Repeat the procedure for each solvent.

-

3.2. Shake-Flask Method for Quantitative Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound.

-

Materials:

-

1-Benzofuran-6-amine

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

-

Procedure:

-